p-Quaterphenyl-4,4'''-disulfonic acid dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt: is a heterocyclic organic compound with the molecular formula C24H16K2O6S2 and a molecular weight of 542.71 g·mol−1 . This compound is known for its unique structural properties and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt involves multiple steps. The synthetic routes typically include the sulfonation of quaterphenyl compounds followed by neutralization with potassium hydroxide to form the dipotassium salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Analyse Chemischer Reaktionen
p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The compound can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving sulfonic acid derivatives.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt involves its interaction with molecular targets through its sulfonic acid groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt can be compared with other similar compounds, such as:
- p-Quaterphenyl-4,4’‘’-disulfonic acid disodium salt
- p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt
- p-Quaterphenyl-4,4’‘’-disulfonic acid diammonium salt
These compounds share similar structural features but differ in their counterions, which can affect their solubility, reactivity, and applications. The uniqueness of p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt lies in its specific counterion, which can influence its behavior in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C24H16K2O6S2 |
---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
dipotassium;4-[4-[4-(4-sulfonatophenyl)phenyl]phenyl]benzenesulfonate |
InChI |
InChI=1S/C24H18O6S2.2K/c25-31(26,27)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)32(28,29)30;;/h1-16H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
AMLQYWKJHVIKSB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.